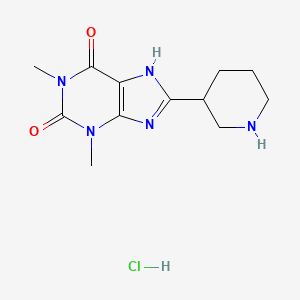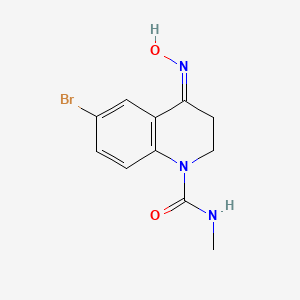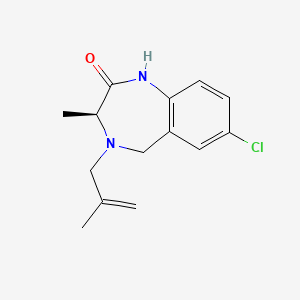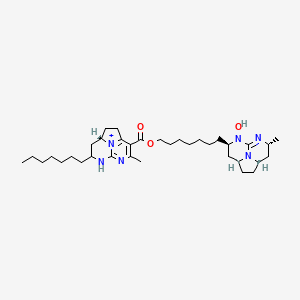
Batzelladine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batzelladine I is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those of the genus Crambe. This compound is part of a larger family of batzelladine alkaloids, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential antiviral and immunosuppressive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of batzelladine I involves several key steps, including the formation of its polycyclic guanidine core. One common approach is the [4 + 2]-annulation of vinyl carbodiimides with chiral N-alkyl imines . This method allows for the creation of the stereochemically rich polycyclic guanidine cores characteristic of batzelladine alkaloids. Additional steps, such as long-range directed hydrogenation and diastereoselective intramolecular iodo-amination, are employed to achieve the final product with excellent stereocontrol .
Industrial Production Methods
While the industrial production of this compound is not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale production. The modular strategy used in the synthesis of batzelladine D, which involves gram-scale preparation of intermediates and pinpoint stereocontrol, could be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Batzelladine I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanidine core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the guanidine groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, each with potentially different biological activities. These analogs can be used to study structure-activity relationships and optimize the compound’s therapeutic potential.
Applications De Recherche Scientifique
Batzelladine I has been the subject of extensive scientific research due to its promising biological activities. Some key applications include:
Industry: The unique structure and biological activities of this compound make it a valuable compound for the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of batzelladine I involves its interaction with specific molecular targets and pathways. For instance, this compound inhibits the binding of HIV gp120 to the human CD4 receptor on T cells, thereby preventing the virus from entering and infecting the cells . Additionally, this compound induces the dissociation of protein tyrosine kinase p56 lck from CD4, which plays a role in its immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Batzelladine I can be compared to other similar compounds within the batzelladine family, such as batzelladine A, B, and D. These compounds share a polycyclic guanidine core but differ in their side chains and specific functional groups. For example:
Batzelladine A: Known for its antiviral activity against HIV.
Batzelladine B: Similar to batzelladine A but with different side chains.
Batzelladine D: Exhibits antimicrobial activity and has been synthesized using a modular strategy.
The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
188112-86-9 |
|---|---|
Formule moléculaire |
C35H57N6O3+ |
Poids moléculaire |
609.9 g/mol |
Nom IUPAC |
7-[(1S,4S,6R,10R)-7-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-8-en-6-yl]heptyl (1S)-10-heptyl-6-methyl-7,9-diaza-12-azoniatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-5-carboxylate |
InChI |
InChI=1S/C35H56N6O3/c1-4-5-6-8-11-14-26-22-28-18-19-31-32(25(3)37-34(38-26)40(28)31)33(42)44-20-13-10-7-9-12-15-30-23-29-17-16-27-21-24(2)36-35(39(27)29)41(30)43/h24,26-30,43H,4-23H2,1-3H3/p+1/t24-,26?,27+,28+,29+,30-/m1/s1 |
Clé InChI |
NNMOCIQZSZKYEQ-WGJBBYDGSA-O |
SMILES isomérique |
CCCCCCCC1C[C@@H]2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N[C@@H](C6)C)N4O)C)N1 |
SMILES canonique |
CCCCCCCC1CC2CCC3=[N+]2C(=NC(=C3C(=O)OCCCCCCCC4CC5CCC6N5C(=NC(C6)C)N4O)C)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


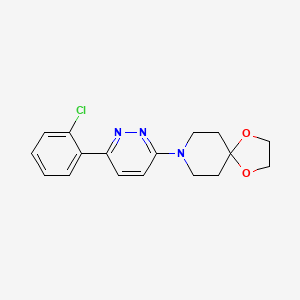

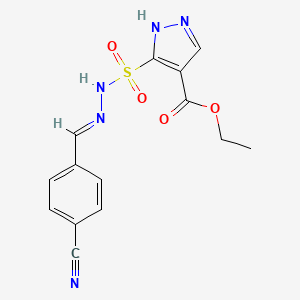

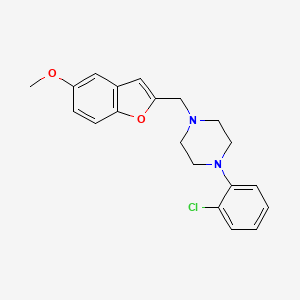
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
